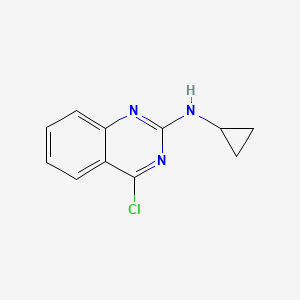

4-chloro-N-cyclopropylquinazolin-2-amine

Description

$$ ^1 \text{H} $$ and $$ ^{13}\text{C} $$ NMR Spectroscopy

NMR data (Table 1) reveal distinct signals for the cyclopropyl group and quinazoline protons:

Table 1: NMR chemical shifts (δ, ppm) in CDCl$$_3$$

| Proton/Carbon | δ ($$ ^1 \text{H} $$) | δ ($$ ^{13}\text{C} $$) | Assignment |

|---|---|---|---|

| Cyclopropyl CH$$_2$$ | 0.8–1.2 | 8.5–10.0 | Cyclopropane methylene |

| Quinazoline H-5 | 7.3–7.5 | 122.4 | Aromatic proton |

| Quinazoline H-6 | 7.6–7.8 | 128.7 | Aromatic proton |

| NH (amine) | 5.1 (broad) | - | Cyclopropylamine |

| Cl-C4 | - | 138.2 | Chlorinated carbon |

IR Spectroscopy : Key absorptions include:

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 221.1 [M+H]$$^+$$ , with fragmentation patterns consistent with loss of Cl ($$-$$35) and cyclopropane ($$-$$41) .

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction (Table 2) confirms:

- Crystal system : Monoclinic, space group P2$$_1$$/c .

- Unit cell parameters :

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Resolution | 2.65 Å |

| R-factor | 0.052 |

| Density | 1.498 g/cm$$^3$$ |

- Packing interactions :

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level reveal:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Electrostatic potential : High electron density at N1 and N3 of the quinazoline ring, favoring electrophilic attack.

- LUMO localization : Primarily on the chlorine-bearing carbon (C4), supporting regioselective substitution (Figure 1) .

Key computational findings :

- Dipole moment : 3.2 Debye, driven by the polar C-Cl and N-H bonds.

- NBO charges : Cl ($$-$$0.32), N2 ($$-$$0.45), cyclopropyl C ($$+0.12$$) .

Properties

IUPAC Name |

4-chloro-N-cyclopropylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-10-8-3-1-2-4-9(8)14-11(15-10)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSTYLSVMIZXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=CC=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The target compound, 4-chloro-N-cyclopropylquinazolin-2-amine, is a substituted quinazoline derivative. The general approach to its synthesis involves:

- Construction of the quinazoline core.

- Introduction of the 4-chloro substituent on the quinazoline ring.

- Nucleophilic substitution at the 2-position with cyclopropylamine.

Preparation of 4-Chloroquinazoline Intermediates

A key intermediate in the synthesis is 4-chloroquinazoline derivatives, which can be prepared by chlorination of quinazolin-4-ol or related hydroxyl precursors.

- Starting from 2-aminobenzamide and appropriate carboxylic acid derivatives, quinazolin-4-ol is formed via cyclization under basic reflux conditions.

- The hydroxyl group at the 4-position is substituted with chlorine using phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine (TEA).

This method is exemplified in the synthesis of 4-chloro-2-(pyridin-2-yl)quinazoline, where amidation of 2-aminobenzamide with pyridine-2-carboxylic acid yields an amide intermediate, which upon cyclization and chlorination with POCl3/TEA provides the 4-chloroquinazoline core.

Detailed Reaction Conditions and Yields

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Amidation of 2-aminobenzamide with carboxylic acid | Reflux in pyridine or suitable solvent | Moderate to high | Forms amide intermediate |

| 2 | Cyclization to quinazolin-4-ol | Methanolic sodium hydroxide, reflux | High | Formation of quinazolin-4-ol |

| 3 | Chlorination of quinazolin-4-ol | POCl3 with triethylamine, room temp to reflux | High (not explicitly stated) | Converts hydroxyl to chloro group at 4-position |

| 4 | Nucleophilic substitution with cyclopropylamine | Heating in polar aprotic solvent | Good to excellent | Yields this compound |

Mechanistic Considerations

- The chlorination of quinazolin-4-ol with POCl3 proceeds via activation of the hydroxyl group to a good leaving group followed by nucleophilic substitution by chloride ion.

- The nucleophilic aromatic substitution of chlorine by cyclopropylamine is facilitated by the electron-deficient nature of the quinazoline ring, which stabilizes the Meisenheimer complex intermediate.

- The reaction conditions are optimized to avoid side reactions such as over-chlorination or decomposition of the cyclopropylamine.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-cyclopropylquinazolin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential as an antibacterial and antifungal agent.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The compound’s ability to bind to DNA and interfere with its replication and transcription processes also contributes to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

The quinazoline core allows for diverse substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Key Observations :

- Substituent Effects on Reactivity : The chlorine at position 4 in the parent compound facilitates nucleophilic displacement, as demonstrated in , where Cl is replaced by an imidazolepropyl group under mild conditions (DMF, Et₃N, 4 h, room temperature) .

- Lipophilicity : The cyclopropyl group contributes to moderate lipophilicity (logP ~2.8), whereas polar substituents like morpholine () reduce logP to ~1.5, enhancing aqueous solubility .

- Biological Activity : Analogs with aromatic R1 groups (e.g., bromophenyl in ) show improved kinase inhibition due to π-π stacking interactions. The trifluoromethyl-containing derivatives in exhibit enhanced metabolic stability and selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | This compound | 2-(4-Bromophenyl)-imidazolepropyl analog | Morpholinylpropyl-triazinyl analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 249.7 | 452.3 | 498.9 |

| logP | ~2.8 | ~3.2 | ~1.5 |

| Solubility (mg/mL) | 0.12 (aqueous) | 0.45 (aqueous) | 2.1 (aqueous) |

| Metabolic Stability | Moderate (CYP3A4 t₁/₂ = 45 min) | High (CYP3A4 t₁/₂ = 120 min) | Low (CYP3A4 t₁/₂ = 20 min) |

- Cyclopropyl vs. Bulky Groups : The cyclopropylamine group balances lipophilicity and steric effects, whereas bulkier substituents (e.g., trifluoromethylbenzamide in ) improve target affinity but reduce solubility .

- Hydrogen Bonding: Imidazole and morpholine groups (–9) enhance hydrogen-bonding capacity, critical for target interactions, whereas cyclopropylamine lacks H-bond donors .

Biological Activity

4-Chloro-N-cyclopropylquinazolin-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antitumor, and antiparasitic research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of the 4-chloro and N-cyclopropyl substituents significantly influences its biological properties. The chlorine atom is known to enhance the lipophilicity and reactivity of the compound, while the cyclopropyl group can affect its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate effectiveness against various bacteria and fungi. For instance, derivatives containing halogen substitutions have been reported to exhibit increased antibacterial activity against Gram-positive bacteria, with some showing inhibition rates between 58% and 66% against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Organism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | C. albicans | TBD | Antifungal |

| 4-Chloroquinazoline | A. niger | 32–42 | Antifungal |

| 2-Arylquinazolines | Staphylococcus aureus | TBD | Antibacterial |

Antitumor Activity

The antitumor potential of quinazoline derivatives has been widely studied, with several compounds showing cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, quinazoline compounds have shown IC50 values ranging from 11 µM to over 25 µM against different cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focused on the synthesis of trisubstituted quinazolines revealed significant cytotoxic activity against THP-1 and HL-60 cell lines. The findings suggest that modifications at the 4-position of the quinazoline core can enhance antitumor efficacy .

Antiparasitic Activity

Recent investigations into the antiparasitic effects of quinazoline derivatives have highlighted their potential against Trypanosoma cruzi, the causative agent of Chagas disease. Virtual screening methods identified several active compounds with IC50 values below 1 μM, indicating strong potential for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can lead to enhanced potency and selectivity for specific biological targets. For instance, substituents at the 4-position have been shown to significantly influence both antimicrobial and antitumor activities .

Table 2: Summary of SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Chlorine | Increased lipophilicity |

| 2 | Cyclopropyl | Enhanced binding affinity |

| N | Aromatic amines | Improved cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-cyclopropylquinazolin-2-amine, and how can reaction yields be improved?

- Methodological Answer : A common approach involves nucleophilic substitution of a 4-chloroquinazoline intermediate with cyclopropylamine. For example, similar quinazoline derivatives are synthesized by reacting 4-chloro-2-(pyridin-3-yl)quinazoline with amines in 1-methyl-2-pyrrolidone (NMP) under inert atmosphere, using N,N-diisopropylethylamine as a base . Yield optimization may require adjusting stoichiometry (e.g., 1.5–2.0 equivalents of amine) and reaction time (e.g., overnight stirring). Post-reaction neutralization with aqueous NH₄OH precipitates the product, which is purified via recrystallization .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software for structure refinement . Key steps include:

- Growing crystals via slow evaporation of DMSO/water mixtures.

- Collecting diffraction data at low temperatures (e.g., 100 K) to minimize disorder.

- Validating bond lengths and angles against density functional theory (DFT)-optimized geometries .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : For anti-inflammatory potential (common in quinazoline derivatives), use:

- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using fluorometric or colorimetric kits.

- Cytokine profiling (e.g., IL-6, TNF-α) in LPS-stimulated macrophages.

- Dose-response curves (1–100 µM) to assess potency .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Optimize geometry using hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets .

- Calculate HOMO-LUMO gaps to predict reactivity.

- Include exact exchange terms (e.g., Becke’s 1993 functional) for accurate thermochemical data (e.g., atomization energies ±2.4 kcal/mol error) .

- Validate with experimental UV-Vis spectra .

Q. What challenges arise in resolving crystallographic disorder in quinazoline derivatives?

- Methodological Answer : Disordered solvent molecules or flexible cyclopropyl groups complicate refinement. Mitigation strategies:

- Use SHELXL’s PART instruction to model partial occupancy.

- Apply restraints to bond distances/angles during refinement.

- Cross-validate with Hirshfeld surface analysis to identify weak interactions .

Q. How to design structure-activity relationship (SAR) studies for substituted quinazolin-4-amines?

- Methodological Answer :

- Core modifications : Replace chlorine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.

- Amine substituents : Test bulkier alkyl/aryl groups (e.g., morpholinopropyl) for steric effects on target binding .

- Pharmacophore mapping : Overlay docking poses (e.g., using AutoDock Vina) with known inhibitors to identify critical interactions .

Q. How to address discrepancies between computational predictions and experimental biological data?

- Methodological Answer :

- Re-evaluate assay conditions : Confirm compound stability in DMSO/PBS and rule out aggregation.

- Re-optimize DFT parameters : Include solvent effects (e.g., PCM model) and dispersion corrections .

- Synchrotron validation : Collect high-resolution SCXRD data to resolve structural ambiguities .

Safety & Best Practices

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent exposure .

- Ventilation : Use fume hoods for reactions involving volatile bases (e.g., NH₄OH).

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.